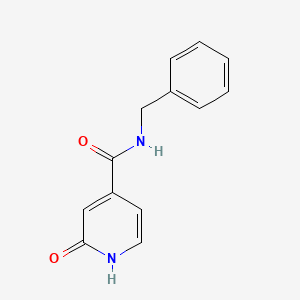

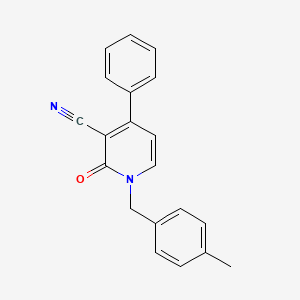

N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide” is a chemical compound . It has been isolated from the Cynodon dactylon-associated endophytic fungus Cladosporium herbarum IFB-E002 and from a sponge-derived Aspergillus niger .

Synthesis Analysis

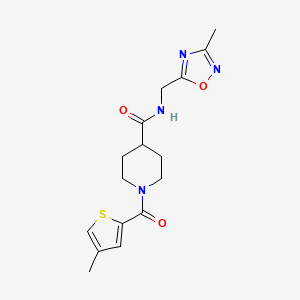

The compound was synthesized by addition, rearrangement, and intramolecular cyclization reactions .

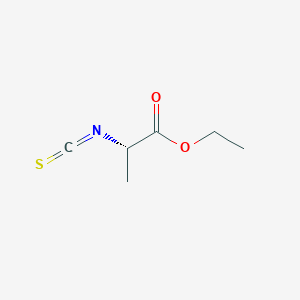

Molecular Structure Analysis

The three-dimensional geometry of the compound has been determined by density functional theory calculations in the gas phase . The geometrical properties such as the bond lengths, bond angles, and dihedral bond angles have been determined in the optimized molecular configuration .

Chemical Reactions Analysis

The compound was synthesized by addition, rearrangement, and intramolecular cyclization reactions . The efficiency for the monoalkyl substitution of 2-oxo-1,2-dihydropyridines was not as high as that for dialkyl substitution .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.25. The HOMO-LUMO energies were calculated . The charge distribution of the compound has been calculated by Natural Population Analysis (NPA) approach .

Scientific Research Applications

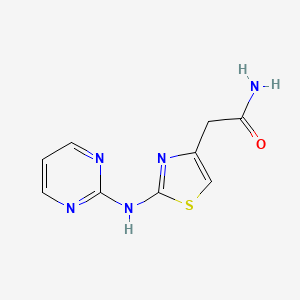

- N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide derivatives exhibit promising pharmacological activities. Researchers explore their potential as antitumor agents, antivirals, and other therapeutic targets .

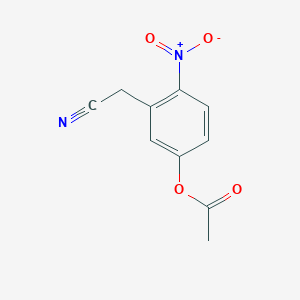

- These compounds can serve as building blocks for designing novel drugs. For instance, selective O-benzylation reactions are crucial steps in synthesizing bioactive molecules like protease inhibitors and thrombin inhibitors .

- N-benzyl-2-oxo-1,2-dihydropyridines are used as peptide mimics. They mimic the physiological activity of peptides, such as protease inhibition, thrombin inhibition, and caspase modulation .

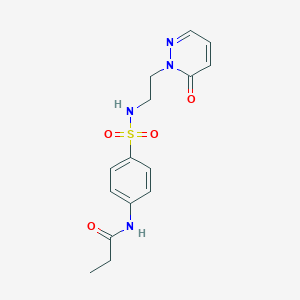

- The selective O-benzylation of 2-oxo-1,2-dihydropyridines is achieved using a ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA). This method allows access to a variety of O-benzyl products under mild conditions .

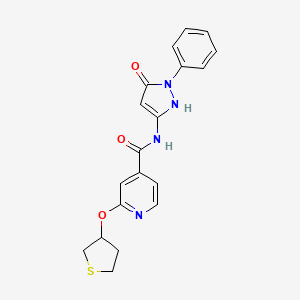

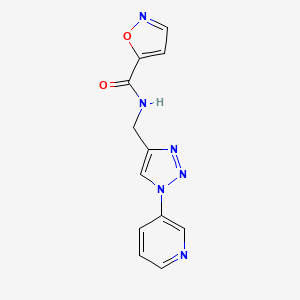

- N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide derivatives are part of heterocyclic systems. Researchers explore their reactivity and applications in constructing fused heterocycles, such as 1,2,3-triazoles .

- Density functional theory calculations provide insights into the three-dimensional geometry of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide. Understanding its molecular structure aids in predicting properties and interactions .

Medicinal Chemistry and Drug Development

Peptide Mimicry and Bioactive Compounds

Metal-Catalyzed Cross-Coupling Reactions

Heterocyclic Chemistry

Computational Studies and Structural Insights

Mechanism of Action

properties

IUPAC Name |

N-benzyl-2-oxo-1H-pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-12-8-11(6-7-14-12)13(17)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJGZXYSAKJIED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(2,4-Dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile](/img/structure/B2433972.png)

![3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2433976.png)

![1-(4-ethylphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2433978.png)

![5-Methyl-7-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2433980.png)

![5-benzyl-2-(3-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2433993.png)